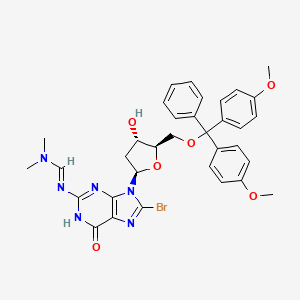![molecular formula C12H11N5O2 B1384287 7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1354764-86-5](/img/structure/B1384287.png)
7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, or 7-APT, is an organic compound belonging to the triazolopyrimidine family. It is a white crystalline solid that is soluble in dimethyl sulfoxide and slightly soluble in water. 7-APT has a variety of applications in scientific research, including its use as a fluorescent dye, a photosensitizer, and a pharmaceutical agent. It has also been used in research involving DNA and protein binding, cell signaling, and gene expression.
Scientific Research Applications
X-Ray Analysis and Chemical Structure
- X-ray analysis has been used to determine the structure of compounds related to 7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one. These studies are crucial for understanding the molecular arrangement and electronic nature of such compounds (Clayton et al., 1980).
Synthesis of Derivatives for Biological Activities
- Efficient synthesis methods have been developed for derivatives of [1,2,4]triazolo[1,5-a]pyrimidines. These derivatives are investigated for their potential in inhibiting influenza virus RNA polymerase and other biological activities, showcasing the versatility of this scaffold in drug discovery (Massari et al., 2017).
Anticonvulsant and Antiepileptic Potential
- Studies have synthesized derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and evaluated their anticonvulsant and antiepileptic activities. This underscores the therapeutic potential of these compounds in neurological disorders (Divate & Dhongade-Desai, 2014).
Antibacterial and Antiviral Activities
- Derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been explored for their antibacterial and antiviral activities. This includes potential applications against HIV-1 and HSV-1, suggesting a broad spectrum of antimicrobial properties (Abdel-Hafez et al., 2002).
Chemical Transformations and Tautomerism
- The chemical transformations of 7-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been studied, including tautomerism, which is important for understanding the reactivity and properties of these compounds (Desenko et al., 1993).
properties
IUPAC Name |
7-amino-2-(4-methoxyphenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-19-8-4-2-7(3-5-8)11-15-12-14-10(18)6-9(13)17(12)16-11/h2-6H,13H2,1H3,(H,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZIEPJDYOITFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CC(=O)NC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)
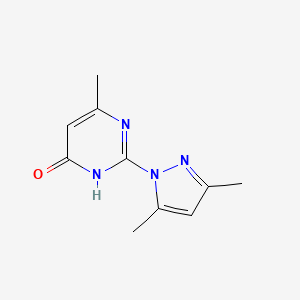
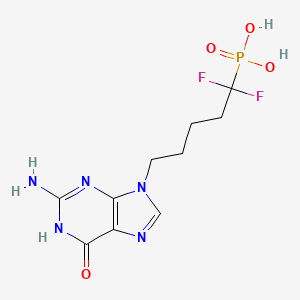
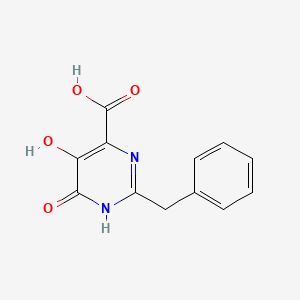
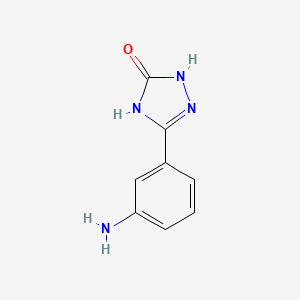
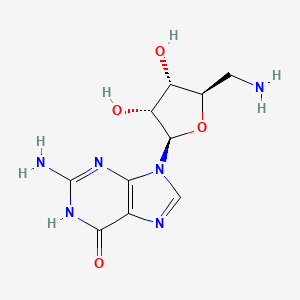
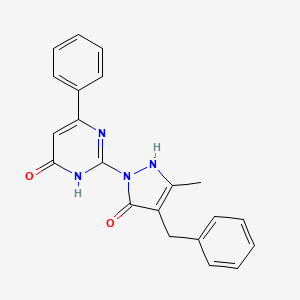
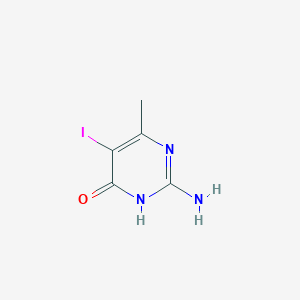
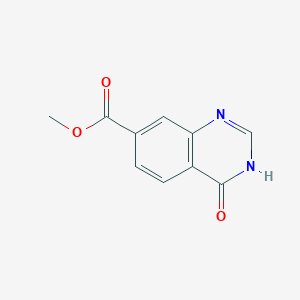
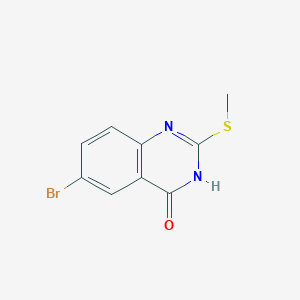
![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)
![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)
